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Compound of Interest

Compound Name:
4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-

methyl-pyridinium; iodide

Cat. No.: B1671811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
F16 is a novel, fluorescent, delocalized lipophilic cation (DLC) that exhibits a strong affinity for

mitochondria within living cells.[1][2] Its accumulation is driven by the mitochondrial membrane

potential, making it a valuable tool for visualizing mitochondrial morphology and function. As a

member of the DLC class of molecules, F16 also displays anti-proliferative activity in a variety

of cancer cell lines, linking its mitochondrial accumulation to cytotoxic effects.[1][2] This

document provides detailed application notes and protocols for the use of the F16 compound in

live-cell imaging of mitochondria.

Mechanism of Action
F16 is a lipophilic cation that readily crosses the plasma membrane of living cells. Due to its

positive charge, it is electrophoretically drawn to the highly negative mitochondrial matrix,

leading to its selective accumulation within this organelle. At higher concentrations, F16 acts as

a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial

membrane. This dissipation of the mitochondrial membrane potential leads to a decrease in

ATP synthesis and can ultimately trigger apoptotic or necrotic cell death pathways.[1][2] Its

intrinsic fluorescence allows for the direct visualization of this process and the assessment of

mitochondrial health.
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Figure 1. Mechanism of F16 accumulation and action.

Quantitative Data
The following tables summarize the key quantitative data for the F16 compound and its

derivatives.

Table 1: Physicochemical and Spectroscopic Properties of F16

Property Value Reference

Chemical Name
(E)-4-(1H-indol-3-ylvinyl)-N-

methylpyridinium iodide
[3]

Molecular Formula C16H15IN2 N/A

Molecular Weight 362.21 g/mol N/A

Excitation Max (λex) ~490 nm [2]

Emission Max (λem) ~610 nm [2]

Quantum Yield (Φ) Data not available N/A

Table 2: IC50 Values of F16 and its Derivatives in Various Cancer Cell Lines
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Compound Cell Line Cancer Type IC50 (µM) Reference

F16 SGC-7901
Human Gastric

Carcinoma
>10 N/A

F16 MCF-7
Human Breast

Cancer
~5.6 [1]

F16 derivative

(5BMF)
T24 Bladder Cancer ~0.05 N/A

F16 derivative

(5BMF)
H838 Lung Cancer ~0.1 N/A

F16 derivative

(KHF16)
MDA-MB-231

Triple-Negative

Breast Cancer
6.8 [1]

F16 derivative

(KHF16)
MDA-MB-468

Triple-Negative

Breast Cancer
9.2 [1]

F16 derivative

(KHF16)
Saos-2 Osteosarcoma >10 [1]

F16 derivative

(KHF16)
MG-63 Osteosarcoma >10 [1]

F16 derivative

(KHF16)
HepG2 Liver Carcinoma >10 [1]

F16 derivative

(KHF16)
PC-3 Prostate Cancer >10 [1]

F16 derivative

(KHF16)
NCI-N87

Gastric

Carcinoma
>10 [1]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria with F16
This protocol provides a general guideline for staining mitochondria in live adherent cells with

the F16 compound. Optimal conditions may vary depending on the cell type and experimental

setup.
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Materials:

F16 compound

Anhydrous Dimethyl Sulfoxide (DMSO)

Complete cell culture medium

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Glass-bottom dishes or coverslips suitable for live-cell imaging

Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC or a custom set for

λex/λem of ~490/610 nm)

Procedure:

Cell Preparation:

Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for

individual cell imaging.

Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C. Cells should

be in a logarithmic growth phase.

Preparation of F16 Staining Solution:

Prepare a 1-10 mM stock solution of F16 in anhydrous DMSO. Store in small aliquots at

-20°C, protected from light.

On the day of the experiment, dilute the F16 stock solution in pre-warmed (37°C) complete

cell culture medium or imaging buffer (e.g., HBSS) to a final working concentration. A

starting concentration range of 100-500 nM is recommended, but this should be optimized

for each cell line.

Staining of Cells:

Remove the culture medium from the cells.
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Gently wash the cells once with pre-warmed PBS or HBSS.

Add the F16 staining solution to the cells.

Incubate the cells for 15-30 minutes in a CO2 incubator at 37°C, protected from light.

Incubation time may need to be optimized.

Washing and Imaging:

Remove the staining solution.

Wash the cells twice with pre-warmed imaging buffer or complete medium to remove

unbound F16.

Add fresh, pre-warmed imaging buffer or complete medium to the cells for imaging.

Image the cells on a fluorescence microscope equipped with a heated stage and

environmental chamber.

Use the appropriate filter set for F16 (Excitation: ~490 nm, Emission: ~610 nm).

Acquire images using the lowest possible laser power and exposure time that provides a

sufficient signal-to-noise ratio to minimize phototoxicity.
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Figure 2. Live-cell imaging workflow with F16.
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Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of the F16 compound using a

standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

F16 compound

Anhydrous DMSO

Complete cell culture medium

96-well cell culture plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of the F16 compound in complete culture medium. It is

recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM) to

determine the IC50.

Include a vehicle control (medium with the same percentage of DMSO used for the

highest F16 concentration) and a no-cell control (medium only).
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Remove the medium from the wells and add 100 µL of the F16 dilutions or control

medium.

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

MTT Assay:

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT

into formazan crystals.

Carefully remove the medium from each well without disturbing the formazan crystals.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Subtract the absorbance of the no-cell control from all other readings.

Calculate the percentage of cell viability for each F16 concentration relative to the vehicle

control.

Plot the percentage of cell viability against the F16 concentration to determine the IC50

value.
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Figure 3. Cytotoxicity (MTT) assay workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1671811?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Notes on Photostability and Phototoxicity
As with any fluorescent probe, photostability and phototoxicity are important considerations

when using F16 for live-cell imaging.

Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the

irreversible photochemical destruction of the F16 fluorophore, resulting in a loss of signal. To

minimize photobleaching, use the lowest possible laser power and exposure time required to

obtain a clear image. The use of antifade reagents in the imaging medium may also help to

reduce photobleaching.

Phototoxicity: The excitation light used for fluorescence microscopy can also induce cellular

damage, a phenomenon known as phototoxicity. This can manifest as changes in cell

morphology, altered mitochondrial dynamics, or even cell death. As F16's mechanism of

action is already linked to mitochondrial dysfunction, it is crucial to distinguish between

compound-induced effects and phototoxicity.

Control Experiments: Always include a control group of cells stained with F16 that are not

exposed to excitation light to assess the baseline cytotoxicity of the compound.

Minimize Exposure: Limit the duration and intensity of light exposure during time-lapse

imaging experiments.

Monitor Cell Health: Observe cells for any signs of phototoxicity, such as blebbing,

fragmentation of mitochondria not attributable to the compound's effect at the given

concentration, or cell rounding.

Troubleshooting
Weak or No Signal:

Increase the concentration of F16.

Increase the incubation time.

Ensure the correct filter sets are being used for excitation and emission.
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Check the health of the cells; unhealthy cells may have a reduced mitochondrial

membrane potential, leading to decreased F16 accumulation.

High Background Fluorescence:

Decrease the concentration of F16.

Ensure thorough washing after the staining step.

Use an imaging medium with reduced background fluorescence.

Rapid Photobleaching:

Reduce the laser power and/or exposure time.

Increase the gain on the detector.

Use a more sensitive camera.

Consider the use of an antifade reagent in the imaging medium.

Signs of Phototoxicity:

Reduce the laser power and/or exposure time.

Reduce the frequency of image acquisition in time-lapse experiments.

Ensure the cells are healthy and not stressed before starting the experiment.

Conclusion
The F16 compound is a valuable tool for researchers studying mitochondrial biology and

developing novel anti-cancer therapies. Its ability to selectively accumulate in mitochondria and

report on their functional state through its intrinsic fluorescence makes it a powerful probe for

live-cell imaging. By following the protocols and guidelines outlined in this document,

researchers can effectively utilize F16 to gain insights into the dynamic nature of mitochondria

in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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